molecular formula C8H9ClN4 B1521617 7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1094425-28-1

7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B1521617
CAS No.: 1094425-28-1
M. Wt: 196.64 g/mol
InChI Key: YNJASWJILWICRD-UHFFFAOYSA-N
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Description

7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and an isopropyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with 2,4-dichloro-6-isopropylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole and pyrimidine rings can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antiviral and antimicrobial agent.

    Biology: In biological research, the compound is used as a tool to study the effects of triazolopyrimidines on cellular processes and signaling pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biological processes. For example, it may inhibit viral polymerases, preventing viral replication, or bacterial enzymes, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isopropyl group enhances its reactivity and potential for diverse applications in medicinal chemistry and other fields.

Properties

IUPAC Name

7-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5(2)8-12-11-7-3-6(9)10-4-13(7)8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJASWJILWICRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=NC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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